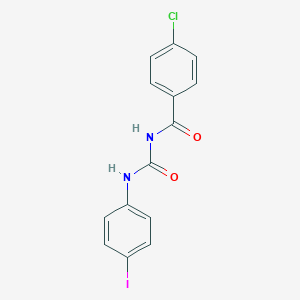
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
作用机制
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and receptors by binding to their active sites and preventing their normal function. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzyme or receptor being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide are still being investigated. However, some studies have suggested that this compound may have potential effects on the central nervous system, cardiovascular system, and immune system. It has also been shown to have potential antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide in lab experiments is its potential biological activity and selectivity. This compound can be used as a chemical probe to investigate the role of specific enzymes and receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity and lack of solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide. These include:
1. Investigating the mechanism of action of this compound in more detail to better understand its potential biological activity.
2. Developing new derivatives of this compound with improved potency and selectivity for specific enzymes and receptors.
3. Studying the potential effects of this compound on different biological systems, such as the endocrine system and the reproductive system.
4. Investigating the potential use of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
5. Developing new methods for synthesizing this compound more efficiently and with higher yields.
合成方法
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 2-(4-isopropyl-3-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is obtained by filtration, washing with a suitable solvent, and drying under vacuum.
科学研究应用
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide has potential applications in scientific research as a chemical probe for studying biological systems. This compound has been shown to have potential biological activity as an inhibitor of certain enzymes and receptors. It can be used to investigate the role of these enzymes and receptors in various physiological and pathological processes. Additionally, this compound can be used as a starting point for the development of new drugs with improved potency and selectivity.
属性
分子式 |
C18H25N3O2S |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H25N3O2S/c1-5-6-7-17-20-21-18(24-17)19-16(22)11-23-14-8-9-15(12(2)3)13(4)10-14/h8-10,12H,5-7,11H2,1-4H3,(H,19,21,22) |
InChI 键 |
WKJZQRIMLLCLGX-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C |
规范 SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)



![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)
